molecular formula C10H8N2O2S B8674793 5-[(4-Aminophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103754-57-0

5-[(4-Aminophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8674793
M. Wt: 220.25 g/mol
InChI Key: PCVIALFSKYDJAY-UHFFFAOYSA-N
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Patent
US06043254

Procedure details

Prepared by catalytic hydrogenation of 5-(4-nitro-benzylidene)-thiazolidin-2,4-dione [melting point: 265-270° C.; obtained by heating 4-nitro-benzaldehyde and 2 equivalents of thiazolidin-2,4-dione in the presence of piperidine in toluene using a water separator] in glacial acetic acid on palladium/charcoal (10%) (50° C., 3.5 bar, 0.5 hours).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH:8]=[C:9]2[S:13][C:12](=[O:14])[NH:11][C:10]2=[O:15])=[CH:6][CH:5]=1)([O-])=O.[N+](C1C=CC(C=O)=CC=1)([O-])=O.S1CC(=O)NC1=O.N1CCCCC1>C1(C)C=CC=CC=1.C(O)(=O)C.O>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([CH:8]=[C:9]2[S:13][C:12](=[O:14])[NH:11][C:10]2=[O:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
on palladium/charcoal (10%) (50° C., 3.5 bar, 0.5 hours)
Duration
0.5 h

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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